

# CAS number for 3-Nitrobenzo[b]thiophene

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## Compound of Interest

Compound Name: 3-Nitrobenzo[b]thiophene

Cat. No.: B090674

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An In-depth Technical Guide to **3-Nitrobenzo[b]thiophene** (CAS No. 17402-80-1)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of **3-Nitrobenzo[b]thiophene**, a key heterocyclic intermediate in synthetic and medicinal chemistry. Its CAS Registry Number is 17402-80-1.<sup>[1][2]</sup> This document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility as a precursor for developing biologically active molecules. The narrative synthesizes established chemical principles with practical, field-proven insights, ensuring that the presented protocols and data are robust and reliable for a professional research and development setting.

## Core Identity and Physicochemical Properties

**3-Nitrobenzo[b]thiophene**, systematically named 3-nitro-1-benzothiophene, is a bicyclic heteroaromatic compound. The fusion of a benzene ring with a thiophene ring creates the benzothiophene scaffold, which is a privileged structure in drug discovery. The introduction of a nitro group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a versatile building block.

## Key Identifiers and Structural Data

Property	Value	Source(s)
CAS Registry Number	17402-80-1	<a href="#">[1]</a>
IUPAC Name	3-nitro-1-benzothiophene	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	179.20 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC=C2C(=C1)C(=CS2)[O-]	<a href="#">[1]</a>
InChI Key	PIZRWAZBFNMVMW-UHFFFAOYSA-N	<a href="#">[1]</a>
Synonyms	3-Nitrobenzothiophene, Thianaphthene, 3-nitro-	<a href="#">[1]</a>

## Predicted and Spectroscopic Data

While raw spectral data can be accessed through dedicated databases like SpectraBase, the following provides an overview of expected spectroscopic characteristics.[\[1\]](#)

**Infrared (IR) Spectroscopy:** The FTIR spectrum is characterized by the prominent absorption bands of the nitro group.

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Intensity
NO <sub>2</sub> Asymmetric Stretch	<b>~1525-1500</b>	<b>Strong</b>
NO <sub>2</sub> Symmetric Stretch	~1350-1330	Strong
Aromatic C=C Stretch	~1600-1450	Medium

| Aromatic C-H Stretch | >3000 | Medium |

Note: Values are predicted based on typical ranges for nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-withdrawing nitro group at the C-3 position significantly deshields the adjacent proton at C-2, pushing its chemical shift downfield. The protons on the benzene ring (H4-H7) will appear as a complex multiplet system.

- $^1\text{H}$  NMR: The proton at the C-2 position is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet. The four protons on the fused benzene ring will resonate in the typical aromatic region.
- $^{13}\text{C}$  NMR: The carbon atom attached to the nitro group (C-3) will be significantly deshielded. The other carbon signals can be assigned based on standard chemical shift predictions and 2D NMR experiments.[3]

## Synthesis and Mechanistic Insights

The primary route to **3-Nitrobenzo[b]thiophene** is through the direct electrophilic nitration of the parent benzo[b]thiophene. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

## The Causality of Reaction Conditions

The nitration of benzo[b]thiophene is highly sensitive to reaction conditions. The thiophene ring is inherently electron-rich and more reactive towards electrophiles than the fused benzene ring. However, substitution at the 2-position is often kinetically favored, while the 3-substituted product can also be a significant component of the reaction mixture. Strong nitrating conditions are required, but these can also lead to polysubstitution or oxidation. A carefully controlled reaction using a mixture of nitric and sulfuric acid at low temperatures is crucial to favor monosubstitution and manage the regioselectivity.

## Experimental Protocol: Direct Nitration of Benzo[b]thiophene

This protocol is a representative synthesis adapted from established literature on the nitration of benzo[b]thiophene.

Materials:

- Benzo[b]thiophene

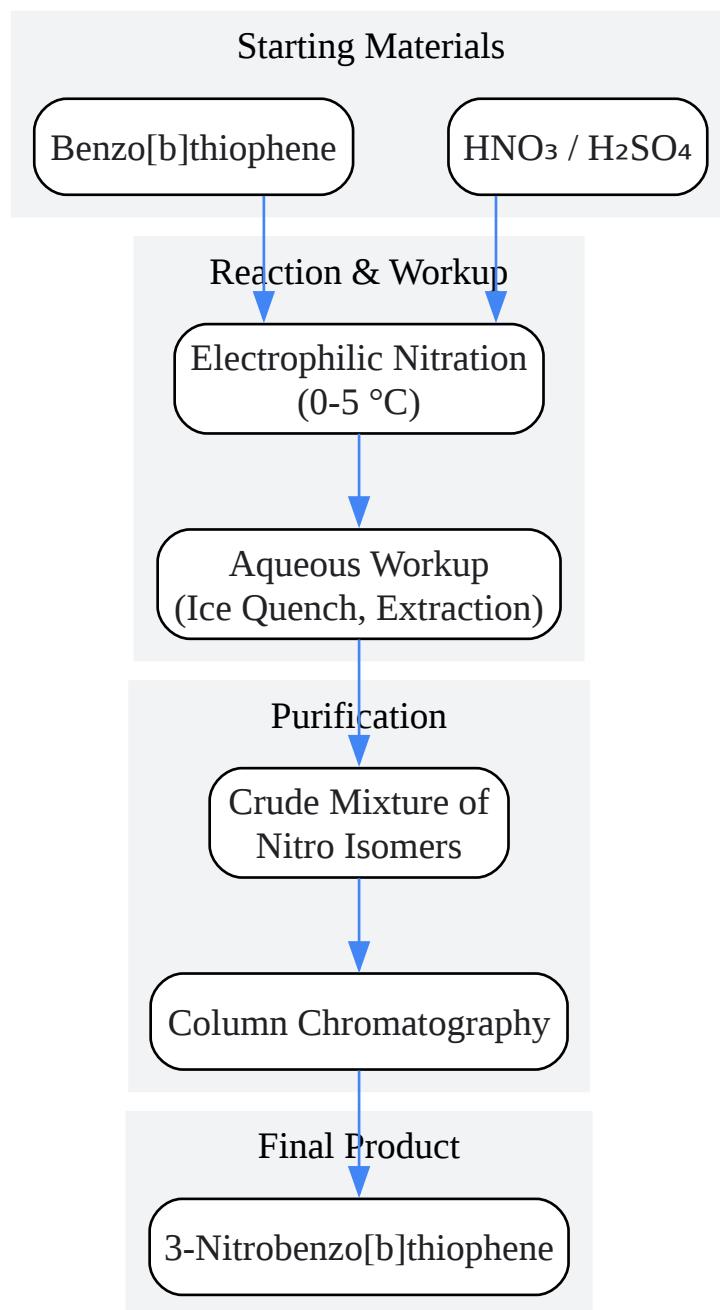
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (>90%)
- Crushed Ice
- Dichloromethane (DCM) or other suitable organic solvent
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
- Nitration: Add a cold mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture.
- Workup: Allow the ice to melt, then filter the solid precipitate. Alternatively, extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
- Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting crude solid is a mixture of nitro isomers. Separation of the 3-nitro isomer from other isomers (e.g., 2-nitro) is typically achieved by column chromatography on

silica gel.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Nitrobenzo[b]thiophene**.

# Chemical Reactivity and Synthetic Utility

The chemistry of **3-Nitrobenzo[b]thiophene** is dominated by the electronic influence of the nitro group.

## Reactivity of the Heterocyclic Core

The nitro group is a strong electron-withdrawing group, which deactivates the entire aromatic system towards further electrophilic substitution. The thiophene ring, in particular, becomes significantly less reactive. If forced under harsh conditions, further nitration will occur on the benzene ring, primarily at the 6- and 4-positions.

## The Nitro Group as a Synthetic Handle

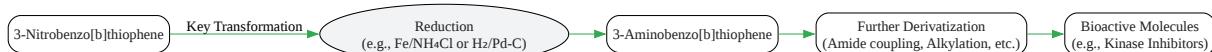
The true synthetic value of **3-Nitrobenzo[b]thiophene** lies in the versatile reactivity of the nitro group itself. It serves as a masked amino group, which is crucial for applications in drug discovery.

**Reduction to 3-Aminobenzo[b]thiophene:** The most important transformation is the reduction of the nitro group to a primary amine. This conversion unlocks a vast array of subsequent chemical modifications. Standard reduction methods, such as catalytic hydrogenation ( $H_2/Pd-C$ ) or using metals in acidic media (e.g.,  $SnCl_2$ ,  $Fe/HCl$ ), are effective. The resulting 3-aminobenzo[b]thiophene is a valuable intermediate for building more complex molecules, such as kinase inhibitors and other pharmacologically active agents.<sup>[4][5]</sup>

## Application in Bioactive Molecule Synthesis

While direct applications of **3-Nitrobenzo[b]thiophene** are limited, its role as a precursor is well-established through analogy. For instance, the related compound 6-nitrobenzo[b]thiophene 1,1-dioxide (Staticc), a known STAT3 inhibitor, is synthetically converted to its 6-amino derivative via nitro reduction.<sup>[6]</sup> This amine is then used as a key building block to synthesize a new series of analogues with improved physicochemical properties and potent antimitotic and senotherapeutic activities against glioblastoma cells.<sup>[6]</sup> This highlights a validated and powerful strategy for drug development professionals: using the nitrobenzo[b]thiophene scaffold as a strategic starting point for library synthesis.

## Synthetic Transformation Pathway



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Caption: Synthetic utility of **3-Nitrobenzo[b]thiophene**.

## Safety, Handling, and Storage

As a nitroaromatic compound, **3-Nitrobenzo[b]thiophene** must be handled with appropriate care by technically qualified personnel.

## Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:[7]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[7]

## Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

- Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

## Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

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